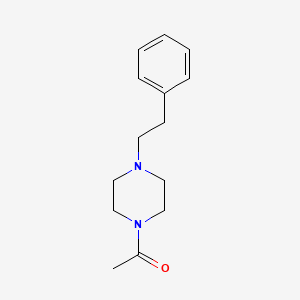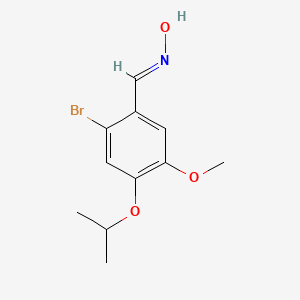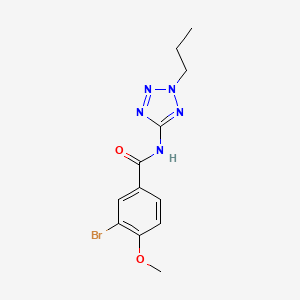
1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAP is a fluorescent dye that is commonly used as a labeling agent for biological molecules, such as proteins and DNA.
作用機序
1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is a fluorescent dye that emits light when excited by a specific wavelength of light. When this compound is attached to a biological molecule, such as a protein, it can be used to track the movement and interactions of the molecule within a cell. This compound can also be used to measure the concentration of the labeled molecule in a sample.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by cells and organisms. It does not interfere with the biological activity of the labeled molecule and does not affect the function of the cell or organism. This compound is stable under physiological conditions and can be used for long-term imaging studies.
実験室実験の利点と制限
One of the main advantages of using 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine as a labeling agent is its high sensitivity and specificity. It can detect low concentrations of the labeled molecule and can distinguish between different molecules with similar structures. This compound is also easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, there are some limitations to using this compound. It requires the use of specialized equipment, such as fluorescence microscopes, to detect the labeled molecule. In addition, this compound is not suitable for all labeling applications, as it may interfere with the function of some proteins or molecules.
将来の方向性
There are many potential future directions for the use of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine in scientific research. One area of interest is the development of new labeling strategies that can be used to label multiple molecules simultaneously. Another area of interest is the use of this compound in live-cell imaging studies to track the movement and interactions of molecules in real-time. Additionally, this compound could be used to study the dynamics of protein-protein interactions in disease states, such as cancer, to identify new therapeutic targets.
合成法
The synthesis of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine involves the reaction of 1-ethylpiperazine with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base. The reaction results in the formation of this compound, which is a yellow crystalline powder. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学的研究の応用
1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been widely used in scientific research as a fluorescent labeling agent for biological molecules. It has been used to label proteins, nucleic acids, and lipids for imaging and detection purposes. This compound has also been used in flow cytometry, fluorescence microscopy, and other imaging techniques to study cellular processes and protein interactions. In addition, this compound has been used in drug discovery to screen for potential inhibitors of protein-protein interactions.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-21-11-13-22(14-12-21)20(23)19-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)19/h3-10,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCBOMWMSTZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)





![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
